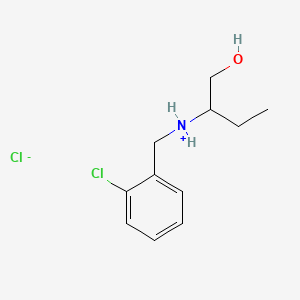
1-Naphthalenol, 2,4-bis(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 2,4-bis(phenylazo)-, also known as Solvent Red 23, is an organic compound with the molecular formula C₁₆H₁₂N₂O. It is a red dye commonly used in various industrial applications, including cosmetics, personal care products, and commercial pesticides. This compound is characterized by its azo group (-N=N-) attached to a naphthalenol structure, which contributes to its vibrant color and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthalenol, 2,4-bis(phenylazo)- is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (HNO₂) to form diazonium salts.
Azo Coupling: The diazonium salts are then coupled with naphthalenol derivatives under alkaline conditions to form the azo compound.
Industrial Production Methods: In industrial settings, the synthesis of 1-Naphthalenol, 2,4-bis(phenylazo)- is carried out on a larger scale using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthalenol, 2,4-bis(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazo compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids or bases are employed.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Hydrazo compounds and other reduced derivatives.
Substitution: Halogenated naphthalenols and other substituted derivatives.
Applications De Recherche Scientifique
1-Naphthalenol, 2,4-bis(phenylazo)- has several scientific research applications across various fields:
Chemistry: It is used as a model compound in the study of azo dyes and their properties.
Biology: The compound is employed in biological staining techniques and as a fluorescent probe.
Industry: It is widely used as a colorant in cosmetics, personal care products, and commercial pesticides.
Mécanisme D'action
The mechanism by which 1-Naphthalenol, 2,4-bis(phenylazo)- exerts its effects involves its interaction with molecular targets and pathways. The azo group plays a crucial role in its binding affinity and reactivity. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Naphthalenol, 2,4-bis(phenylazo)- is compared with other similar azo compounds, such as:
4-(Phenylazo)-1-naphthol: Similar in structure but differs in the position of the azo group.
2-Naphthalenol, 1-(phenylazo)-: Another azo compound with a different substitution pattern.
Uniqueness: 1-Naphthalenol, 2,4-bis(phenylazo)- is unique due to its specific substitution pattern and the presence of two azo groups, which contribute to its distinct chemical and physical properties.
Conclusion
1-Naphthalenol, 2,4-bis(phenylazo)- is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study and a valuable component in numerous products.
Propriétés
Numéro CAS |
5290-66-4 |
|---|---|
Formule moléculaire |
C22H16N4O |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2,4-bis(phenyldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C22H16N4O/c27-22-19-14-8-7-13-18(19)20(25-23-16-9-3-1-4-10-16)15-21(22)26-24-17-11-5-2-6-12-17/h1-15,27H |
Clé InChI |
TVQPHPSPJUOLGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


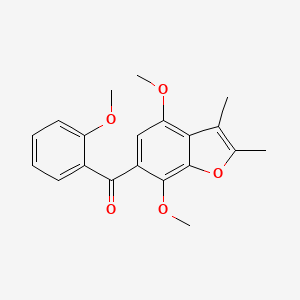

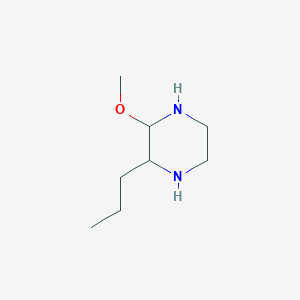
![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)
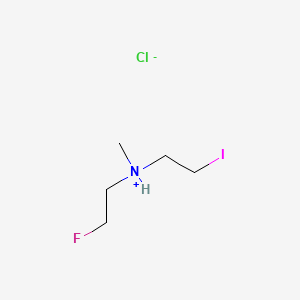
![[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride](/img/structure/B15346578.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester](/img/structure/B15346614.png)

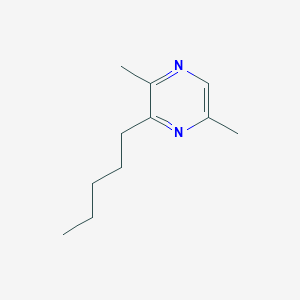
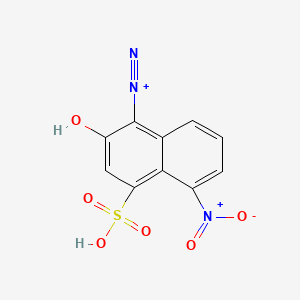
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)
